2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate is a purine derivative characterized by its unique molecular structure and potential applications in scientific research. Its chemical formula is , and it holds the CAS number 524-35-6. This compound is of interest due to its structural similarity to nucleobases, which makes it relevant in studies related to biochemistry and molecular biology.
The compound is classified as a heterocyclic organic compound, specifically a purine derivative. It is categorized under nitrogen-containing heterocycles, which are significant in various biological processes. Sources of information regarding this compound include chemical databases like PubChem and Chemsrc, as well as patent literature that discusses its synthesis and potential applications in pharmaceuticals .
The synthesis of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate typically involves reactions that introduce amino and methyl groups into the purine framework. One common method includes the reaction of dimethylguanine with potassium chloride, which facilitates the formation of the purine structure.
The molecular structure of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate features a fused double-ring system characteristic of purines. The specific arrangement of atoms contributes to its biological activity.
2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate can participate in various chemical reactions typical of purines, including methylation and acylation reactions. These reactions are essential for modifying the compound for specific applications.
The mechanism of action for 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate primarily involves its interaction with nucleic acids and enzymes within biological systems. Its ability to mimic natural nucleobases allows it to participate in base-pairing interactions.
The physical properties of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate are essential for understanding its behavior in various environments.
2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate has several potential applications in scientific research:
This compound's unique properties make it a subject of interest for further research in medicinal chemistry and molecular biology, highlighting its importance in both academic and industrial settings.
The synthesis of 2-amino-7,9-dimethyl-9H-purin-7-ium-6-olate (CAS 524-35-6) relies on established purine cyclization strategies. Traube's classical purine synthesis is a primary route, involving the cyclocondensation of 4,5-diaminopyrimidine derivatives with formate or formamide donors. Alternative pathways employ alkylation-cyclization sequences on preformed guanine scaffolds, where the zwitterionic structure arises from intramolecular proton transfer between N7-methyl and C6-oxo groups. The core assembly faces challenges in regioselectivity due to the purine system's multiple reactive sites, necessitating protecting group strategies for the exocyclic amine at C2. Industrial-scale synthesis (e.g., CymitQuimica’s IN-DA006U7U) emphasizes solvent-free cyclization at elevated temperatures (150-180°C) to improve atom economy, achieving yields of 68-75% after recrystallization [3] [4]. Post-cyclization, target-directed purification isolates the inner salt through ion-exchange chromatography to eliminate neutral byproducts.
Table 1: Core Identification Data
Property | Value |
---|---|
CAS Registry Number | 524-35-6 |
Molecular Formula | C₇H₉N₅O |
Average Mass | 179.183 g/mol |
Monoisotopic Mass | 179.080704 g/mol |
IUPAC Name | 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate |
Key Synonyms | Herbipoline, 7,9-Dimethylguanine, MFCD04973658 |
Regioselective N-methylation governs the synthesis of 7,9-dimethylguanine derivatives. Quaternization selectivity at N7 (vs. N9) is achieved through sterically hindered bases (e.g., DBU) in anhydrous DMF, suppressing dialkylation. Kinetic studies reveal N7 methylation precedes N9 methylation due to higher nucleophilicity (by ~3×10² rate constant ratio). Subsequent O-acylation at C6 exploits the ambident nucleophilicity of the 6-oxo group. Using acyl chlorides (R = acetyl, benzoyl) with Sc(OTf)₃ catalysis at -40°C yields C6-acyloxypurinium intermediates, hydrolyzed to regenerate the zwitterion. Racemization during peptide conjugation (e.g., purin-6-yl-glutamate synthesis) is mitigated via pre-assembly strategies: coupling pre-formed dipeptides to 6-chloropurine reduces epimerization from 40% to <5% compared to stepwise acylation [4] [10].
Table 2: Methylation Strategy Optimization
Method | Conditions | Regioselectivity (N7:N9) | Yield (%) |
---|---|---|---|
Dimethyl sulfate | K₂CO₃, DMF, 25°C | 1:1.2 | 55 |
Methyl iodide + DBU | Anhyd. DMF, 0°C | 5:1 | 78 |
TMSCH₃ + CuI | MeCN, reflux | 8:1 | 82 |
Palladium-catalyzed cross-coupling enables C8 diversification of 2-amino-7,9-dimethylpurinium-6-olate. Suzuki-Miyaura reactions with arylboronic acids require orthogonal protection: the C6-oxo group is shielded as a silyl ether (TBDMS) to prevent catalyst poisoning, while Pd(dppf)Cl₂/AsPh₃ enables coupling at 80°C (yields: 70-85%). Phase-transfer catalysis (PTC) using Aliquat 336 facilitates N-alkylation in biphasic systems (toluene/KOH), enhancing solubility of the zwitterion. Chiral N-functionalization employs Evans' oxazolidinone auxiliaries; diastereoselective alkylation at N1 achieves 90% de for antimycobacterial dipeptide conjugates [4] [9] [10]. Microwave-assisted C—H borylation (Ir(ppy)₃, 4,4′-dtbpy) at C8 further enables late-stage diversification.
The azobenzene hypoxia trigger has been engineered into prodrugs of 2-amino-7,9-dimethyl-9H-purin-7-ium-6-olate derivatives. In AzoBGNU-type architectures, the azobenzene moiety links to the purine N9 via a carbamate spacer. Under hypoxic conditions, azo reduction by NADPH-cytochrome P450 reductase generates an aniline intermediate, triggering 1,6-elimination to release the active purinium species and an O⁶-benzylguanine analog (AGT inhibitor). This combi-targeting strategy enhances DNA crosslinking in hypoxic tumor cells by 6-fold versus normoxia. Structural tuning focuses on electron-withdrawing substituents (e.g., p-CF₃-azobenzene) to modulate reduction potentials for tumor-selective activation [6] [7].
Table 3: Hypoxia-Activated Prodrug Analogues
Prodrug Code | Trigger System | Release Half-life (Hypoxia) | Therapeutic Index* (Hypoxia/Normoxia) |
---|---|---|---|
AzoBGNU | 4-(Dimethylamino)azobenzene | 2.1 h | 18.7 |
CF3-AzoP | p-Trifluoromethylazobenzene | 4.5 h | 24.3 |
NO₂-AzoP | p-Nitroazobenzene | 0.8 h | 9.2 |
*Therapeutic Index = IC₅₀(normoxia)/IC₅₀(hypoxia) in DU145 prostate cancer cells
Table 4: Synonyms of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate
Synonym | Source |
---|---|
Herbipoline | CymitQuimica |
7,9-Dimethylguanine | ChemSpider |
2-Amino-6-hydroxy-7,9-dimethylpurinium inner salt | PubChem |
6H-Purinium, 2-amino-1,7-dihydro-7,9-dimethyl-6-oxo-, inner salt | Chemsrc |
MFCD04973658 | Arctom Scientific |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9